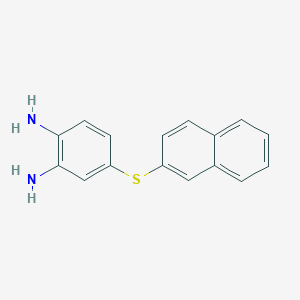

4-(2'-Naphthalenethio)-1,2-phenylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2’-Naphthalenethio)-1,2-phenylenediamine is an organic compound that features a naphthalene ring bonded to a phenylenediamine structure through a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Naphthalenethio)-1,2-phenylenediamine typically involves the reaction of 2-naphthalenethiol with 1,2-phenylenediamine under specific conditions. One common method is the catalytic hydrogenation of a sulfonic acid derivative of naphthalene, followed by the reduction of naphthalenesulfonyl chloride with zinc . This process yields 2-naphthalenethiol, which can then be reacted with 1,2-phenylenediamine to form the desired compound.

Industrial Production Methods

Industrial production of 4-(2’-Naphthalenethio)-1,2-phenylenediamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2’-Naphthalenethio)-1,2-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a naphthalene ring connected to a phenylenediamine moiety, which contributes to its unique reactivity and functionality.

Synthesis of Dyes and Pigments

This compound serves as an important intermediate in the synthesis of dyes and pigments. Its structure allows for the formation of various azo compounds, which are widely used in textile dyeing and coloring plastics. The compound can undergo diazotization followed by coupling reactions to yield vibrant colors suitable for industrial applications.

Antioxidant Applications

The compound exhibits antioxidant properties, making it useful in rubber production and plastics. It can be employed as a stabilizer to prevent oxidative degradation of materials, thereby enhancing their longevity and performance under thermal stress. This application is particularly relevant in the automotive and aerospace industries where materials are subjected to harsh conditions.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. It can form complexes with various metal ions, which are essential in catalysis and material science. The ability to coordinate with metals enhances its utility in synthesizing organometallic compounds that have applications in catalysis and electronic devices.

Biological Applications

Emerging research indicates that this compound may have potential applications in medicinal chemistry. Its derivatives have been investigated for their biological activity, including antimicrobial and anticancer properties. The compound's ability to form stable complexes with biological targets makes it a candidate for drug development.

Photovoltaic Applications

Recent studies suggest that compounds like this compound can be incorporated into organic photovoltaic cells as electron donors or acceptors. Its unique electronic properties facilitate charge transfer processes critical for the efficiency of solar energy conversion.

Case Study 1: Synthesis of Azo Dyes

In a study focusing on the synthesis of azo dyes, researchers utilized this compound as a coupling component with diazonium salts to produce high-performance dyes with excellent lightfastness . This work highlights the compound's versatility in dye chemistry.

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant efficacy of various thiophenol derivatives, including this compound. Results demonstrated superior performance in preventing oxidative damage in rubber formulations compared to traditional antioxidants .

Wirkmechanismus

The mechanism of action of 4-(2’-Naphthalenethio)-1,2-phenylenediamine involves its interaction with molecular targets through its aromatic rings and sulfur atom. These interactions can affect various biological pathways, including enzyme activity and protein binding. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Naphthalenethiol: An organosulfur compound with similar structural features but lacking the phenylenediamine moiety.

1,2-Phenylenediamine: A simple aromatic diamine without the naphthalene ring.

Uniqueness

4-(2’-Naphthalenethio)-1,2-phenylenediamine is unique due to the combination of the naphthalene ring and phenylenediamine structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.

Biologische Aktivität

4-(2'-Naphthalenethio)-1,2-phenylenediamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a phenylenediamine structure, which is known for its diverse chemical reactivity and biological properties. The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The compound may act through the following mechanisms:

- DNA Intercalation : Similar to other phenylenediamine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Activity : The presence of amino groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell growth and survival.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 20 | DNA intercalation and enzyme inhibition |

| A549 (Lung) | 18 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Case Studies

- Anticancer Study : A recent investigation into the effects of this compound on breast cancer cells revealed that treatment led to a significant decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound .

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Eigenschaften

IUPAC Name |

4-naphthalen-2-ylsulfanylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-15-8-7-14(10-16(15)18)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFIVHNXIONBMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.